5-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, a furan ring, a morpholine ring, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Formation of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction involving a suitable amine and an epoxide or halide precursor.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the furan and benzofuran rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
5-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Interference with DNA/RNA: Interacting with nucleic acids and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-morpholin-4-yl-phenylamine: A compound with a similar morpholine ring and chlorine atom but lacking the benzofuran and furan rings.
2-(furan-2-yl)-3,6-dimethyl-1-benzofuran: A compound with similar benzofuran and furan rings but lacking the morpholine ring and carboxamide group.
N-(2-(furan-2-yl)ethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide: A compound with similar benzofuran, furan, and carboxamide groups but lacking the chlorine atom and morpholine ring.
Uniqueness
5-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of structural features, including the benzofuran core, furan ring, morpholine ring, and carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H23ClN2O4 |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H23ClN2O4/c1-13-10-19-15(11-16(13)22)14(2)20(28-19)21(25)23-12-17(18-4-3-7-27-18)24-5-8-26-9-6-24/h3-4,7,10-11,17H,5-6,8-9,12H2,1-2H3,(H,23,25) |
InChI Key |
UFHOHSUXWVYCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC(C3=CC=CO3)N4CCOCC4)C |
Origin of Product |
United States |
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